![molecular formula C18H20N6O3S B2865899 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941991-59-9](/img/structure/B2865899.png)
2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been studied for their potential anti-gastric cancer effects . The compound’s structure includes a 3-methoxyphenyl group, a triazolopyrimidine core, and a tetrahydrofuran-2-ylmethyl acetamide group .
Synthesis Analysis
While specific synthesis details for this compound are not available, general methods for synthesizing [1,2,3]triazolo[4,5-d]pyrimidine derivatives involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a bicyclic structure containing a triazole ring fused with a pyrimidine ring . This core is substituted with a 3-methoxyphenyl group, a thio group, and a tetrahydrofuran-2-ylmethyl acetamide group .科学的研究の応用
Chemical Structure and Reaction Mechanisms :
- A study by Lashmanova et al. (2019) discusses the preparation of triazolo[4,3-a]pyrimidines, including structures similar to the compound , through a reaction mechanism involving the reduction of certain precursors. This highlights the compound's relevance in the synthesis of complex chemical structures (Lashmanova et al., 2019).
Antibacterial Activity :
- Research by Sanad et al. (2021) indicates that compounds containing a triazole unit, akin to the compound , exhibit notable antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents (Sanad et al., 2021).
Anticancer and Antimicrobial Properties :
- Kumar et al. (2019) synthesized analogs of triazolo[3,4-a]phthalazines, showing significant inhibition activity against cancer cell lines and antimicrobial properties. This indicates potential applications in cancer therapy and microbial infection control (Kumar et al., 2019).
Potential as Antiasthma Agents :
- A study by Medwid et al. (1990) on triazolo[1,5-c]pyrimidines, a related compound class, found them active as mediator release inhibitors, suggesting potential use in treating asthma (Medwid et al., 1990).
Anticancer Effects and Toxicity Reduction :
- Wang et al. (2015) modified a similar compound to reduce toxicity while retaining anticancer effects, highlighting the compound's potential in cancer treatment with lower side effects (Wang et al., 2015).
PET Imaging Applications :
- Dollé et al. (2008) synthesized a series including compounds with the 1,2,4-triazolo[1,5-a]pyrimidine ring, useful for PET imaging. This suggests possible applications in diagnostic imaging (Dollé et al., 2008).
Anti-Inflammatory and Analgesic Agents :
- Research by Abu‐Hashem et al. (2020) synthesized novel compounds for potential use as anti-inflammatory and analgesic agents, indicating the therapeutic applications of related chemical structures (Abu‐Hashem et al., 2020).
作用機序
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays an essential role in maintaining a balanced methylation status at histone tails . Overexpression of LSD1 has been involved in the development of a variety of human diseases, including cancers .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . It increases the expression of H3K4me2 at the cellular level . This compound also shows good selectivity against MAO-A/-B , and a panel of kinases such as CDK and BTK .
Biochemical Pathways
The compound affects the methylation status of histone tails by inhibiting LSD1 This leads to changes in gene expression, which can have downstream effects on various cellular processes
Result of Action
The inhibition of LSD1 by this compound leads to an increase in the expression of H3K4me2 at the cellular level . This can affect gene expression and potentially inhibit the proliferation of LSD1-overexpressed cancer cells .
将来の方向性
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as a template for designing new inhibitors for various targets . Future research could focus on exploring the biological activity of this compound and its derivatives, as well as optimizing its properties for potential therapeutic applications .
特性
IUPAC Name |
2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-26-13-5-2-4-12(8-13)24-17-16(22-23-24)18(21-11-20-17)28-10-15(25)19-9-14-6-3-7-27-14/h2,4-5,8,11,14H,3,6-7,9-10H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUHPBWKMJOJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4CCCO4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


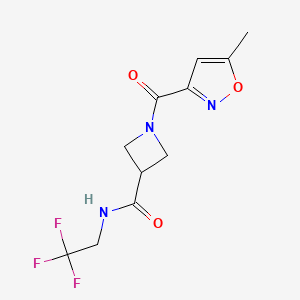
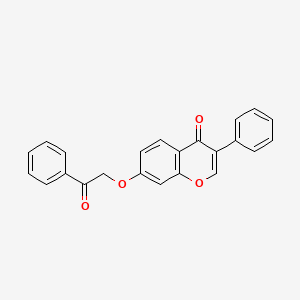

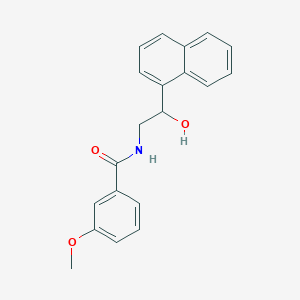
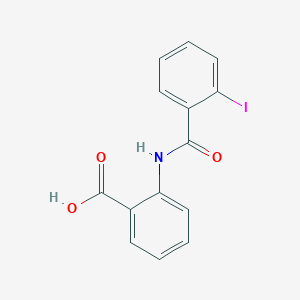
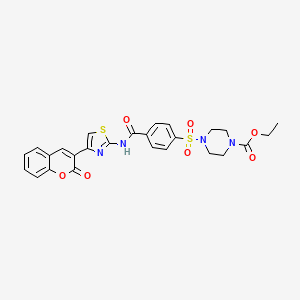
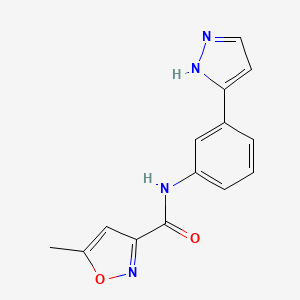
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2865831.png)
![methyl 4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzoate](/img/structure/B2865835.png)
![1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2865836.png)
![[4-Iodo-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2865837.png)
![2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865839.png)
